

Key genes influencing rotundone biosynthesis (VvTPS24, VvSTO2)

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An In-Depth Technical Guide on Key Genes Influencing **Rotundone** Biosynthesis: VvTPS24 and VvSTO2

For: Researchers, Scientists, and Drug Development Professionals

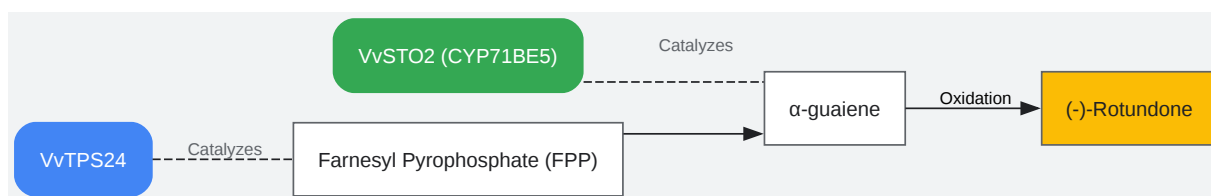
Introduction

Rotundone is a potent, volatile sesquiterpene ketone responsible for the characteristic spicy, black pepper aroma in certain wines, most notably Shiraz.[1][2] Its presence is also significant in various herbs and spices, including black and white peppercorns.[2][3] The biosynthesis of this aroma compound in grapevines (*Vitis vinifera*) is a complex process, but research has identified two pivotal genes that govern its production: *Vitis vinifera* Terpene Synthase 24 (VvTPS24) and *Vitis vinifera* Sesquiterpene Oxidase 2 (VvSTO2).[4] Understanding the function, regulation, and enzymatic properties of the proteins encoded by these genes is critical for modulating **rotundone** levels in grapes and wine, with implications for viticulture, oenology, and potentially for the synthesis of flavor and fragrance compounds. This guide provides a detailed technical overview of these core genetic determinants.

The Rotundone Biosynthetic Pathway

The formation of **rotundone** in grapevines begins with the common precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP), which is derived from the mevalonate (MVA) and/or methylerythritol phosphate (MEP) pathways.[5] The biosynthesis proceeds in two primary enzymatic steps orchestrated by VvTPS24 and VvSTO2.

- Step 1: α -guaiene Synthesis: The terpene synthase VvTPS24 catalyzes the conversion of FPP into the direct precursor of **rotundone**, a sesquiterpene called α -guaiene.[1][3]
- Step 2: Oxidation to **Rotundone**: The cytochrome P450 enzyme VvSTO2 (also designated as CYP71BE5) then oxidizes α -guaiene at the C-2 position to form (-)-**rotundone**. [6] This oxidation may occur in a single step or via a two-step process involving rotundol as an intermediate.[6]



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Caption: The two-step enzymatic pathway for **rotundone** biosynthesis.

Gene and Enzyme Profiles

VvTPS24: The α -guaiene Synthase

VvTPS24 is a sesquiterpene synthase gene critical for producing the **rotundone** precursor, α -guaiene.[1] A significant breakthrough was the identification of a novel, highly active allele of this gene, named VvGuaS. This allele is responsible for the efficient production of α -guaiene as its primary product.[7][8]

In contrast, another previously characterized allele of VvTPS24 encodes an enzyme known as VvPNSelnt, which produces a variety of selinene-type sesquiterpenes and only a minor amount (3.5%) of α -guaiene.[1] The functional divergence between these alleles is attributed to specific polymorphisms. Molecular modeling and site-directed mutagenesis have revealed that two key amino acid substitutions, T414 and V530, located within the enzyme's active site, are responsible for the functional switch from a selinene synthase to an α -guaiene synthase.[1][8] The VvGuaS allele, encoding an enzyme 99.5% identical to VvPNSelnt, differs by only 6 out of 561 amino acids.[3]

Table 1: Product Profile of VvTPS24 Alleles and Mutants

Enzyme/Allele	Key Residues	Major Product(s)	α -guaiene (%)	Reference
VvGuaS	T414, V530	α -guaiene	>90% (in planta)	[1]
VvPNSelnt	A414, M530	Selinene-type sesquiterpenes	~3.5%	[1]
VvGuaS (T414A)	A414, V530	Intermediate Profile	Intermediate	[1]
VvGuaS (V530M)	T414, M530	Intermediate Profile	Intermediate	[1]

| VvGuaS (T414A/V530M) | A414, M530 | Selinene-type sesquiterpenes | ~3.5% |[1] |

VvSTO2: The α -guaiene 2-oxidase

VvSTO2 is a cytochrome P450 gene, assigned as CYP71BE5, that catalyzes the final and committing step in **rotundone** biosynthesis.[6] The VvSTO2 enzyme performs the crucial oxidation of α -guaiene to produce the spicy aroma compound.[6] Research indicates this enzyme demonstrates substrate specificity. While it can oxidize other sesquiterpenes like (+)-valencene to nootkatone, its primary role in this context is the formation of **rotundone**.[9]

Table 2: Enzymatic Characterization of Recombinant VvSTO2

Parameter	Value	Conditions	Reference
Optimum Temperature	30-40°C	Assayed with α -guaiene	[9]

| Optimum pH | 7.0-8.0 | Assayed with α -guaiene in Tris-HCl buffer |[9] |

Regulation by Abiotic Factors

The expression of both VvTPS24 and VvSTO2 is significantly influenced by environmental conditions, which in turn dictates the final concentration of **rotundone** in grape berries.[4]

Rotundone accumulation is known to be higher in cooler, wetter seasons.[\[10\]](#)

Table 3: Influence of Abiotic Factors on Gene Expression

Factor	Effect on VvTPS24 Expression	Effect on VvSTO2 Expression	Impact on Rotundone	Reference
High Temperature (>25°C)	Initial reduction, followed by enhancement after 72h	Initial reduction, followed by enhancement after 72h	Generally reduces concentration	[4]
Increased Water Supply	Sequential activation	Sequential activation	Stimulates accumulation	[4]
Reduced Light (50%)	Opposed effects (not conclusive)	Opposed effects (not conclusive)	Proposed to stimulate production	[4] [10]

| Nitrogen Spraying | Opposed effects (not conclusive) | Opposed effects (not conclusive) | Not conclusive [\[4\]](#) |

Experimental Protocols

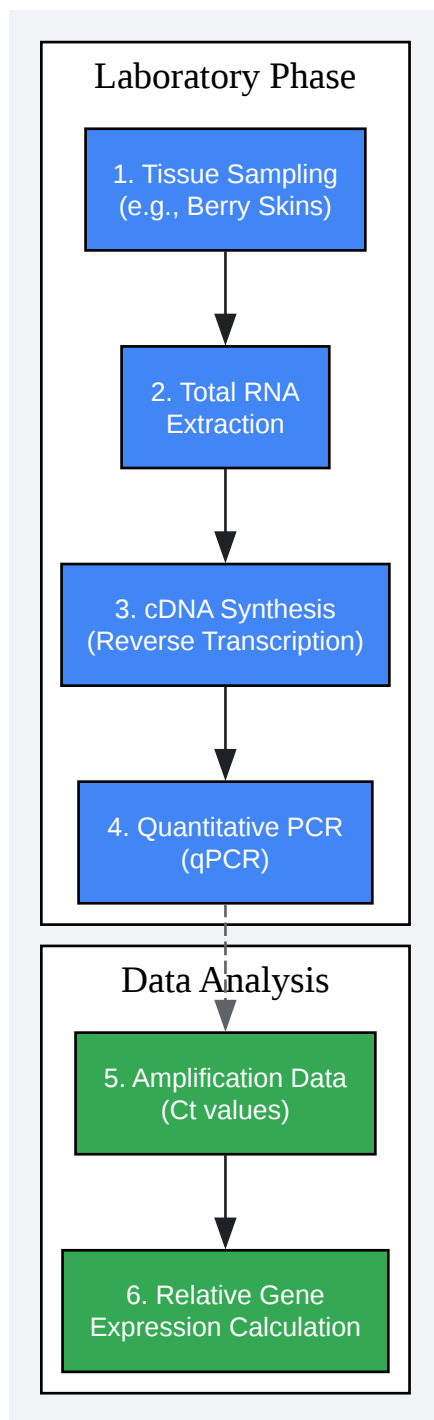
Gene Expression Analysis via RT-qPCR

This protocol is used to quantify the transcript levels of VvTPS24 and VvSTO2 in grapevine tissues.

Methodology:

- Tissue Sampling: Collect grapevine tissues (e.g., berry skins, leaves) at specific developmental stages and immediately freeze in liquid nitrogen.[\[4\]](#)
- RNA Extraction: Isolate total RNA from the ground tissue using a suitable commercial kit or a standard protocol (e.g., CTAB method).

- cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
- Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for VvTPS24, VvSTO2, and one or more reference (housekeeping) genes for normalization. The relative expression is calculated using methods like the $2^{-\Delta\Delta CT}$ method.



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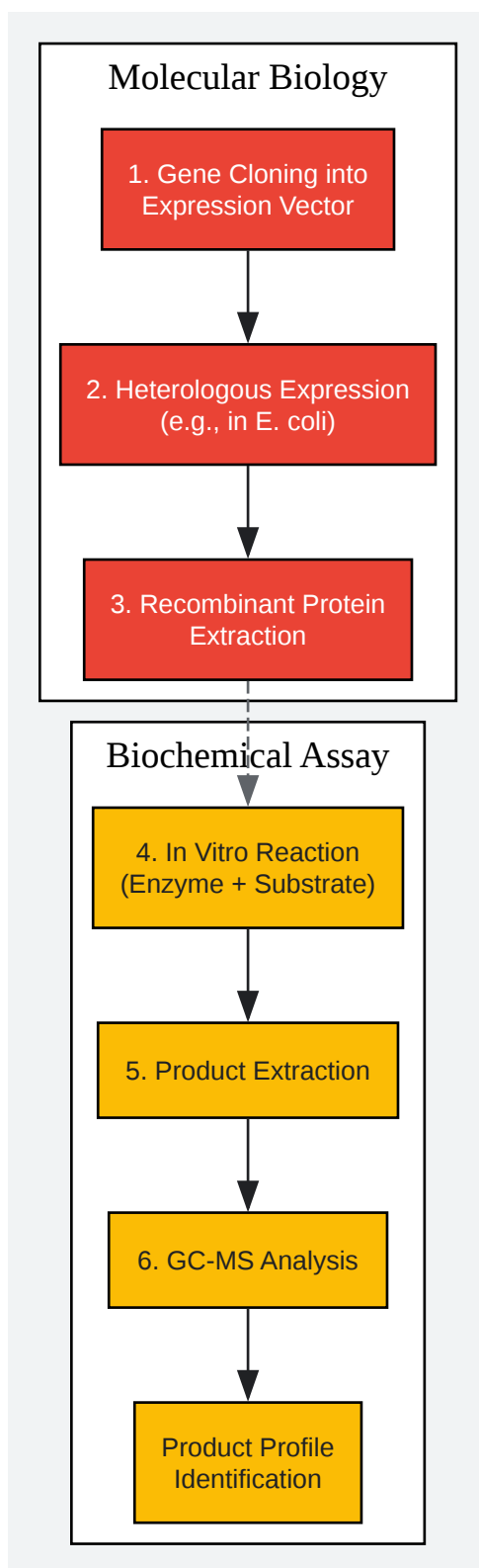
Caption: Workflow for gene expression analysis by RT-qPCR.

Enzyme Functional Characterization

This protocol determines the specific products generated by the VvTPS24 and VvSTO2 enzymes.

Methodology:

- Gene Cloning: Amplify the coding sequences of VvTPS24 and VvSTO2 from grapevine cDNA and clone them into an appropriate expression vector (e.g., for E. coli or yeast).
- Heterologous Expression: Transform the expression vector into the host organism (E. coli is commonly used) and induce protein expression.[1]
- Protein Extraction: Lyse the host cells and collect the crude protein extract containing the recombinant enzyme.
- In Vitro Enzyme Assay:
 - For VvTPS24: Incubate the protein extract with the substrate farnesyl pyrophosphate (FPP).[1]
 - For VvSTO2: Incubate the protein extract with the substrate α -guaiene.[6]
- Product Analysis: Extract the reaction products with an organic solvent (e.g., pentane or hexane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the enzymatic products.[1][6]



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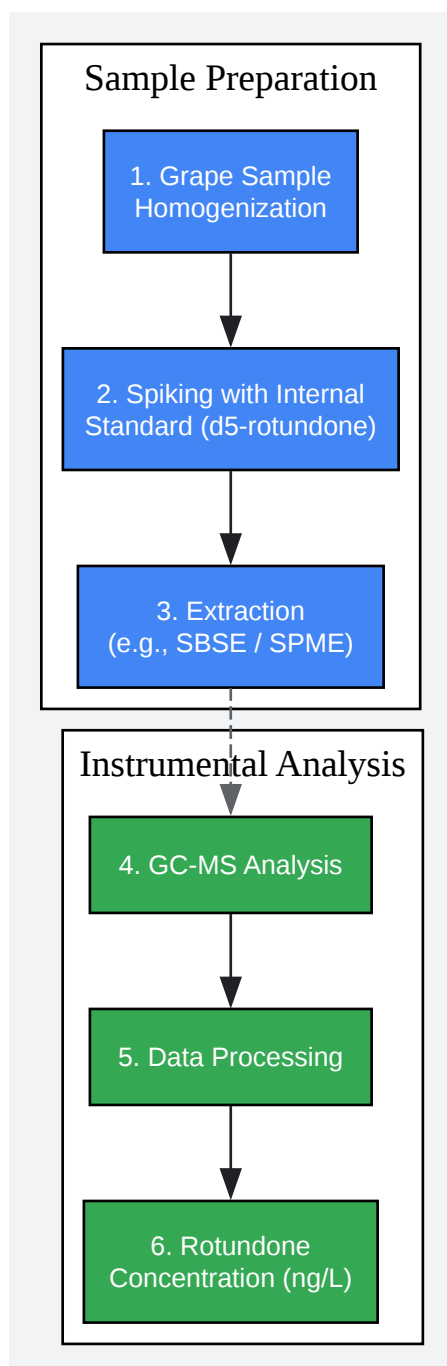
Caption: Workflow for enzyme functional characterization.

Rotundone Quantification in Grape Samples

This protocol is used for the precise measurement of **rotundone** concentration in grape berries.

Methodology:

- **Sample Preparation:** Homogenize grape berry samples (typically skins, where **rotundone** is exclusively found).^[5]
- **Stable Isotope Dilution Analysis (SIDA):** Spike the homogenate with a known amount of a deuterated internal standard (d5-**rotundone**).^{[5][11]} This standard corrects for losses during extraction and analysis.
- **Extraction:** Perform an extraction using methods designed to isolate volatile compounds. Common techniques include Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).^{[5][11]}
- **GC-MS Analysis:** Analyze the extracted compounds using a sensitive Gas Chromatography-Mass Spectrometry (GC-MS) system, often in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.
- **Quantification:** Calculate the concentration of **rotundone** based on the response ratio of the native compound to the labeled internal standard.



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